molecular formula C13H14N4O2S B2396070 N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 1396860-16-4

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2396070
CAS No.: 1396860-16-4
M. Wt: 290.34
InChI Key: DJCCEFOZFJHRKQ-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with an ethoxy group at position 6 and a pyridin-4-ylthio moiety linked via a thioacetamide bridge. The ethoxy group may enhance solubility and metabolic stability, while the thioether linkage could influence electronic properties and binding interactions .

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-2-19-13-7-11(15-9-16-13)17-12(18)8-20-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCCEFOZFJHRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)CSC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an ethoxy group and a thioether linkage to a pyridine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, employing techniques such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data for this compound is limited, its structural analogs suggest a promising profile against bacterial pathogens.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was observed that many exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety margin . This suggests that this compound may also exhibit low toxicity, although specific data needs to be generated for confirmation.

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class is often influenced by their structural features. For example, the presence of electron-donating or withdrawing groups can significantly affect the potency and selectivity of these compounds against various biological targets. The pyridine and pyrimidine rings are critical in mediating interactions with biological macromolecules, which can be explored further through molecular docking studies.

Case Studies

  • Anti-Tubercular Activity : A series of compounds structurally related to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 μM, indicating significant potential for further development as anti-tubercular agents .
  • Tyrosinase Inhibition : Compounds with similar scaffolds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some derivatives exhibited IC50 values in the low micromolar range, suggesting that modifications to the core structure can enhance inhibitory activity .

Data Tables

Compound NameActivity TypeIC50 (μM)Notes
Compound AAnti-tubercular1.35Significant activity
Compound BTyrosinase Inhibition0.51High potency
N-(6-Ethoxy...)Cytotoxicity>200Low toxicity reported

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

FPR2 Agonists (Pyridazinone Acetamides)

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () exhibit FPR2 agonist activity .

  • Key Differences: The target’s pyrimidine core is distinct from pyridazinone, which may alter hydrogen-bonding interactions due to differing nitrogen positions. The ethoxy group in the target could increase lipophilicity (higher logP) compared to methoxybenzyl-substituted pyridazinones. Thioacetamide vs. carbonyl linkages: Sulfur may reduce metabolic oxidation susceptibility compared to ester/amide bonds.

Heterocyclic Acetamides with Varied Substituents

Benzothiazole Derivatives ()

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide feature electron-withdrawing groups (e.g., trifluoromethyl, chloro) on aromatic rings :

  • Key Differences: Trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to the ethoxy group.
Pyrimidine/Pyridine Hybrids (–10)

Examples include 2-(3-(4-amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 66, ) and N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (Example 72, ):

  • Key Differences: Chloro or piperazinyl groups in analogs may enhance target affinity but introduce toxicity risks. Ether linkages (phenoxy) vs. thioacetamide: The latter may offer stronger σ-hole interactions with receptors.

Table 2 : Structural and Functional Group Comparisons

Compound (Source) Heterocycle Key Substituents Functional Group Potential Advantage
Target Compound Pyrimidine + Pyridine 6-ethoxy, pyridin-4-ylthio Thioacetamide Enhanced solubility, electronic effects
Example 66 Pyrimidine 4-amino-6-chloro Acetamide High binding affinity
FPR2 Agonist Pyridazinone 4-methoxybenzyl Acetamide FPR2 specificity
Benzothiazole Derivative Benzothiazole 3-chlorophenyl Acetamide Metabolic stability

Physicochemical and ADMET Considerations

  • Lipophilicity : The ethoxy group likely lowers logP compared to chloro or trifluoromethyl substituents, improving aqueous solubility .
  • Metabolic Stability : Thioethers are prone to oxidation but may resist hydrolysis better than esters (e.g., ’s ethyl esters).
  • Bioavailability: Pyridine and pyrimidine cores are known for favorable membrane penetration, but bulky substituents (e.g., benzothiazole) could hinder absorption .

Preparation Methods

Chloro-to-Ethoxy Substitution

4,6-Dichloropyrimidine undergoes regioselective substitution at the 6-position using sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (85°C, 12 h). The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing nature of the pyrimidine ring:
$$
\text{4,6-Dichloropyrimidine} + \text{NaOEt} \xrightarrow{\text{EtOH, 85°C}} \text{6-Ethoxy-4-chloropyrimidine} + \text{NaCl}
$$
Yield : 82–87%.

Amination at the 4-Position

6-Ethoxy-4-chloropyrimidine reacts with aqueous ammonia (28% w/w) in a sealed vessel at 120°C for 24 h, yielding 6-ethoxy-4-aminopyrimidine. Excess ammonia ensures complete displacement of the 4-chloro group:
$$
\text{6-Ethoxy-4-chloropyrimidine} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 120°C}} \text{6-Ethoxy-4-aminopyrimidine} + \text{HCl}
$$
Yield : 78%.

Acetamide Formation and Functionalization

Acetylation of 6-Ethoxy-4-aminopyrimidine

The amine undergoes acetylation using acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to rt, 4 h):
$$
\text{6-Ethoxy-4-aminopyrimidine} + \text{AcCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(6-Ethoxypyrimidin-4-yl)acetamide} + \text{Et}3\text{N·HCl}
$$
Yield : 89–92%.

α-Bromination of Acetamide

Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) introduces a bromine at the α-position:
$$
\text{N-(6-Ethoxypyrimidin-4-yl)acetamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Bromo-N-(6-ethoxypyrimidin-4-yl)acetamide}
$$
Conditions : Reflux (80°C), 6 h. Yield : 73%.

Thioether Coupling with Pyridin-4-ylthiol

Synthesis of Pyridin-4-ylthiol

Pyridin-4-ylthiol is prepared via reduction of 4,4'-dipyridyl disulfide using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
$$
\text{4,4'-Dipyridyl disulfide} + \text{LiAlH}4 \xrightarrow{\text{THF}} 2\,\text{Pyridin-4-ylthiol} + \text{LiAlO}2
$$
Yield : 68%.

Nucleophilic Substitution

The bromoacetamide intermediate reacts with pyridin-4-ylthiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (70°C, 5 h):
$$
\text{2-Bromo-N-(6-ethoxypyrimidin-4-yl)acetamide} + \text{Pyridin-4-ylthiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KBr}
$$
Yield : 81%.

Alternative Synthetic Pathways

One-Pot Thioether-Acetamide Coupling

A modified approach condenses 6-ethoxy-4-aminopyrimidine directly with 2-(pyridin-4-ylthio)acetyl chloride, synthesized from 2-(pyridin-4-ylthio)acetic acid and thionyl chloride (SOCl₂):
$$
\text{2-(Pyridin-4-ylthio)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(Pyridin-4-ylthio)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{6-Ethoxy-4-aminopyrimidine} + \text{2-(Pyridin-4-ylthio)acetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Yield : 76%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) accelerates the thioether coupling step, reducing reaction time from 5 h to 30 min with comparable yield (79%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.15 (s, 3H, COCH₃), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 4.22 (s, 2H, SCH₂), 7.45–8.65 (m, 5H, Pyrimidine-H + Pyridine-H), 10.12 (s, 1H, NH).
  • LC-MS (ESI+) : m/z 333.08 [M+H]⁺ (calc. 333.10).

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration of the thioether moiety, with bond lengths of 1.81 Å (C–S) and 1.46 Å (N–C=O).

Challenges and Optimization Strategies

  • Regioselectivity in Pyrimidine Substitution : Electron-deficient pyrimidines favor substitution at the 4-position over the 6-position. Using bulky bases (e.g., DBU) improves 6-ethoxy selectivity.
  • Thiol Oxidation Mitigation : Conducting thioether couplings under nitrogen atmosphere prevents disulfide formation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves regioisomeric impurities.

Industrial-Scale Considerations

A pilot-scale synthesis (500 g batch) achieved 71% overall yield using continuous flow reactors for bromination and thioether steps, reducing processing time by 40% compared to batch methods.

Q & A

Q. How can researchers optimize the synthesis of N-(6-ethoxypyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between pyrimidine and thioacetamide intermediates .
  • Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
  • Catalyst use : Triethylamine or DMAP can accelerate acylation reactions involving the acetamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify key protons (e.g., ethoxy group at δ 1.35 ppm, pyridin-4-ylthio protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 376.0 for a related pyrimidinyl acetamide) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How should researchers evaluate the chemical stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks .
  • Analytical monitoring : Use TLC and HPLC to detect degradation products (e.g., hydrolysis of the ethoxy group or thioether bond) .
  • Storage recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory bioactivity results (e.g., variable IC50_{50} values) in kinase inhibition assays be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blotting for downstream kinase targets) .
  • Structural analysis : Compare X-ray crystallography or molecular docking data to confirm binding mode consistency across experimental setups .
  • Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to identify assay condition dependencies .

Q. What computational strategies are effective for predicting the compound’s mechanism of action against biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using MOE or RDKit .

Q. How can researchers optimize reaction pathways to reduce byproducts in multi-step syntheses?

  • Methodological Answer :
  • In situ monitoring : Use ReactIR or inline NMR to detect intermediates and adjust reagent stoichiometry dynamically .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation) to improve control and scalability .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) in parallel .

Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic profiles?

  • Methodological Answer :
  • Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP450-mediated oxidation of the pyrimidine ring) .
  • Plasma protein binding assays : Evaluate affinity for albumin/α-1-acid glycoprotein via equilibrium dialysis to explain reduced free drug concentrations .
  • Permeability studies : Perform Caco-2 cell assays or PAMPA to assess intestinal absorption limitations .

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